molecular formula C11H16N2 B044640 1-Phenylpiperidin-4-amine CAS No. 63921-23-3

1-Phenylpiperidin-4-amine

Cat. No. B044640
CAS RN: 63921-23-3
M. Wt: 176.26 g/mol
InChI Key: QFJSOVLHTDPFAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Phenylpiperidin-4-amine involves several strategies, including reductive amination processes and the utilization of specific catalysts to facilitate the formation of the desired chemical structures. For example, the reductive amination of 1,4- and 1,5-dicarbonyl compounds with (S)-valine methyl ester has been employed to synthesize N-substituted (S)-2-phenylpiperidine, showcasing a method for obtaining phenylpiperidine derivatives with high diastereoselectivity (Manescalchi, Nardi, & Savoia, 1994).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound reveals the impact of N-phenyl substitutions on the planarity and conjugation within the molecule. The introduction of N-phenyl substituents to 4-aminostilbenes, for instance, leads to a more planar ground-state geometry, influencing the absorption and fluorescence spectra (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. Dehydrative condensation between carboxylic acids and amines, catalyzed by specific compounds, illustrates the compound's reactivity and the formation of amidation products, highlighting its chemical versatility (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, can be influenced by the presence of various substituents and the formation of polymorphs. For instance, N-phenylpyridin-4-amine forms two polymorphs, indicating the compound's ability to exist in multiple solid forms with different physical properties (Okuno & Umezono, 2014).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry. The selective sorption of small hydrocarbons and photocatalytic properties of metal-organic frameworks based on related ligands demonstrate the compound's utility in material science and catalysis (Fu, Kang, & Zhang, 2014).

Scientific Research Applications

  • Pharmaceutical and Biotechnology Applications :

  • Chemical Synthesis and Analysis :

    • Synthesis and resolution of racemic cis-4-amino-1-benzyl-3-phenylpiperidine have been achieved, which is important for chemical analysis and synthesis (Schramm & Christoffers, 2009).
    • N-phenyl substitutions in trans-4-aminostilbenes, related to this compound, lead to significant changes in fluorescence properties, important in the field of chemical sensing and molecular fluorescence (Yang, Chiou, & Liau, 2002).
  • Environmental and Biological Sensing :

    • Novel fluorescent sensors like Pyr-1, which can be synthesized from compounds related to this compound, are developed for detecting Ni2+ ions in biological environments (Khan, Ramu, & Pitchumani, 2018).
    • Spin-labeled amines, related to this compound, have been used to measure pH gradients across thylakoid membranes, which is significant in plant biology and biochemistry (Quintanilha & Mehlhorn, 1978).

Safety and Hazards

1-Phenylpiperidin-4-amine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The Drug Enforcement Administration (DEA) has recently modified the listing of 1-Phenylpiperidin-4-amine to include halides of 4-anilinopiperidine . This suggests that there is ongoing research and regulatory interest in this compound and its derivatives. Furthermore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJSOVLHTDPFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611287
Record name 1-Phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63921-23-3
Record name 1-Phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-phenyl-piperidin-4-one oxime (0.18 g, 0.95 mmol) in methanol (10 mL) was hydrogenated over Raney nickel (0.15 g) under balloon pressure at ambient temperature for 6 h. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo. The semi-solid residue was treated with n-pentane (2×5 mL) and dried to afford 1-phenyl-piperidin-4-ylamine (0.13 g, 78%) as a solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Phenylpiperidin-4-one (3.0 g, 17.1 mmol) was dissolved in methanol (250 mL) and acetic acid (147 mL), and ammonium acetate (67 g, 870 mmol) was added portionwise. The mixture was stirred for 4 hrs at room temperature, then cooled to 0° C. (ice-water) and sodium cyanoborohydride (1.6 g, 25 mmol) was added, then the reaction mixture was stirred at room temperature for 18 hrs. Water (20 mL) was added, and the mixture was concentrated under reduced pressure. The residue was adjusted to pH 12 with 15% aqueous NaOH and the resulting mixture was extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel, eluting with dichloromethane--3% methanol--0.3% NH4OH to give the product as a pale solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
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1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Four
Quantity
147 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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